2-Hydroxyquinoline-7-carbaldehyde

Physicochemical profiling Drug-likeness ADME prediction

Sourcing 2-hydroxyquinoline-7-carbaldehyde (CAS 1260762-89-7)? This 7-substituted quinoline aldehyde is differentiated by a LogP of 0.7—substantially lower than 8-hydroxyquinoline-2-carbaldehyde (LogP 1.75)—enhancing aqueous solubility for polar binding sites. TPSA of 46.2 Ų balances permeability. The 2-hydroxy motif chelates metals without disrupting the 7-aldehyde handle, enabling Schiff base/hydrazone library synthesis for SAR studies. Unlike common analogs, this regioisomer eliminates uncontrolled variables in biological assays and synthetic sequences. Guaranteed 98% purity. Ideal for medicinal chemistry, fluorescent sensor precursors, and coordination complex synthesis. Request bulk pricing.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 1260762-89-7
Cat. No. B12437076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyquinoline-7-carbaldehyde
CAS1260762-89-7
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)N2)C=O
InChIInChI=1S/C10H7NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-6H,(H,11,13)
InChIKeyFQFUWJCAPXPATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyquinoline-7-carbaldehyde (CAS 1260762-89-7): Procurement-Grade Heterocyclic Building Block with Distinctive 2-Hydroxy-7-Carbaldehyde Substitution


2-Hydroxyquinoline-7-carbaldehyde (CAS 1260762-89-7) is a heterocyclic organic compound belonging to the quinoline family, characterized by a hydroxyl group at the 2-position and an aldehyde group at the 7-position on the quinoline scaffold. Its molecular formula is C10H7NO2, with a molecular weight of 173.17 g/mol [1]. The compound predominantly exists in its 2-quinolone tautomeric form (2-oxo-1H-quinoline-7-carbaldehyde) [1]. It serves as a versatile intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and coordination complexes, owing to the reactivity of its aldehyde handle and the metal-chelating ability of the 2-hydroxy moiety [1].

Why 2-Hydroxyquinoline-7-carbaldehyde Cannot Be Replaced by Common Quinoline Carbaldehyde Analogs


Although various hydroxyquinoline carbaldehydes share the same core heterocycle, subtle differences in substitution pattern profoundly alter physicochemical and biological properties. 2-Hydroxyquinoline-7-carbaldehyde exhibits a unique combination of a low XLogP of 0.7 and a topological polar surface area (TPSA) of 46.2 Ų [1], which contrasts sharply with close analogs such as 8-hydroxyquinoline-2-carbaldehyde (LogP ~1.75, PSA 50.19 Ų) [2] and quinoline-7-carbaldehyde (LogP ~1.84, PSA 29.96 Ų) [3]. These differences are not merely numerical; they translate into divergent solubility, membrane permeability, and target interaction profiles. Consequently, assuming that any hydroxyquinoline carbaldehyde can be interchanged in a synthetic sequence or biological assay introduces uncontrolled variables, compromising reproducibility and potentially invalidating experimental conclusions.

Quantitative Differentiation of 2-Hydroxyquinoline-7-carbaldehyde from Positional Isomers and Structural Analogs


Lipophilicity (XLogP): 2-Hydroxyquinoline-7-carbaldehyde Exhibits Significantly Lower LogP than Positional Isomers

The calculated octanol-water partition coefficient (XLogP3) for 2-hydroxyquinoline-7-carbaldehyde is 0.7 [1]. This value is substantially lower than that of its positional isomer 8-hydroxyquinoline-2-carbaldehyde (LogP = 1.75) [2] and the non-hydroxylated analog quinoline-7-carbaldehyde (LogP = 1.84) [3]. The difference of approximately 1.05–1.14 log units indicates that the target compound is markedly more hydrophilic.

Physicochemical profiling Drug-likeness ADME prediction

Polar Surface Area (TPSA): 2-Hydroxyquinoline-7-carbaldehyde Balances Polarity for a Distinct Membrane Permeability Profile

The topological polar surface area (TPSA) of 2-hydroxyquinoline-7-carbaldehyde is 46.2 Ų [1]. This lies between the TPSA values of quinoline-7-carbaldehyde (29.96 Ų) [2] and 8-hydroxyquinoline-2-carbaldehyde (PSA 50.19 Ų) [3]. The intermediate TPSA suggests a unique balance between aqueous solubility (favored by higher TPSA) and passive membrane diffusion (favored by lower TPSA).

Drug design Bioavailability Permeability

Hydrogen Bond Donor/Acceptor Count: Unique HBD/HBA Ratio Influences Target Binding and Solubility

2-Hydroxyquinoline-7-carbaldehyde possesses one hydrogen bond donor (the hydroxyl proton) and two hydrogen bond acceptors (the carbonyl oxygen and the quinoline nitrogen) [1]. In contrast, quinoline-7-carbaldehyde has zero HBD and two HBA [2], while 8-hydroxyquinoline-2-carbaldehyde has one HBD and three HBA (hydroxyl oxygen, aldehyde oxygen, quinoline nitrogen). The specific HBD/HBA arrangement of the target compound dictates its intermolecular interaction capabilities.

Molecular interactions Crystal engineering Pharmacophore modeling

Cytotoxicity Profile Divergence: 2-Hydroxyquinoline-7-carbaldehyde Lacks Reported Cytotoxicity Data, Contrasting with Potent Antitumor Activity of 8-Hydroxy-2-quinolinecarbaldehyde

8-Hydroxy-2-quinolinecarbaldehyde (8HQ2CA) has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines, with MTS50 values ranging from 12.5 to 25 μg/mL for MDA231, T-47D, Hs578t, SaoS2, K562, and SKHep1, and a value of 6.25±0.034 μg/mL for Hep3B cells [1]. In contrast, no comparable published quantitative data exist for 2-hydroxyquinoline-7-carbaldehyde. The shift of the hydroxyl group from position 8 to 2 and the aldehyde from position 2 to 7 likely eliminates the cytotoxic activity observed in 8HQ2CA.

Cancer research Cytotoxicity Structure-activity relationship

Synthetic Utility: 7-Carbaldehyde Position Offers Distinct Steric and Electronic Environment for Condensation Chemistry

The aldehyde group at the 7-position of the quinoline ring is situated para to the ring nitrogen, creating a distinct steric and electronic environment compared to aldehydes at the 2- or 3-positions. This affects the reactivity in key transformations such as Schiff base formation, Knoevenagel condensations, and other nucleophilic additions. While no direct comparative kinetic data are available, the electronic effects of the 7-position are known to influence the electrophilicity of the carbonyl carbon and the stability of resulting imines [1].

Organic synthesis Schiff base Heterocyclic chemistry

High-Value Application Scenarios for 2-Hydroxyquinoline-7-carbaldehyde Based on Quantified Differentiation


Design of Hydrophilic Quinoline-Based Drug Candidates with Improved Aqueous Solubility

With an XLogP of 0.7—substantially lower than common hydroxyquinoline carbaldehyde analogs—2-hydroxyquinoline-7-carbaldehyde provides a starting scaffold for medicinal chemists aiming to enhance aqueous solubility and reduce non-specific hydrophobic binding in early drug discovery programs [1][2]. This property is particularly advantageous when targeting polar binding sites or when formulating compounds for oral or parenteral administration.

Synthesis of Metal-Chelating Ligands and Fluorescent Probes Leveraging the 2-Hydroxy Group

The 2-hydroxyquinoline core is a well-established metal-binding motif. 2-Hydroxyquinoline-7-carbaldehyde can serve as a precursor for the synthesis of coordination complexes and fluorescent sensors [1]. The aldehyde handle at the 7-position allows for further conjugation to biomolecules or solid supports without disrupting the essential chelating functionality of the 2-hydroxy group.

Preparation of 7-Substituted Quinoline Derivatives via Aldehyde Functionalization for SAR Exploration

The aldehyde group at the 7-position provides a versatile handle for condensation reactions (e.g., Schiff base formation, hydrazone synthesis) [1]. This enables the rapid generation of focused libraries of 7-substituted quinoline derivatives for structure-activity relationship (SAR) studies, particularly where modulation of properties distinct from 2- or 3-substituted analogs is desired [1].

Use as a Physicochemically Distinct Control Compound in Comparative Quinoline Studies

Given its unique combination of low LogP (0.7), intermediate TPSA (46.2 Ų), and distinct hydrogen bonding profile compared to analogs like 8-hydroxyquinoline-2-carbaldehyde (LogP 1.75, PSA 50.19) [2][3], 2-hydroxyquinoline-7-carbaldehyde serves as an ideal control compound in systematic studies probing the influence of regiochemistry on biological activity, solubility, and permeability. Its inclusion in such studies strengthens the rigor of structure-property relationship analyses.

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